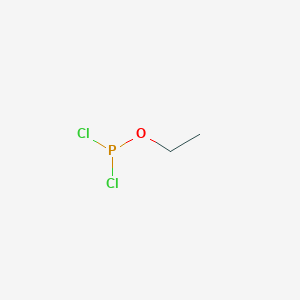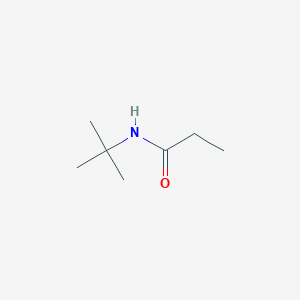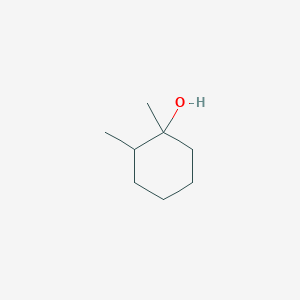![molecular formula C16H20Cl4N2O2 B073260 2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide CAS No. 1477-20-9](/img/structure/B73260.png)
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine: is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloroacetyl groups attached to a diethyl-1,4-xylylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine typically involves the reaction of diethyl-1,4-xylylenediamine with dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Reactants: Diethyl-1,4-xylylenediamine and dichloroacetyl chloride.
Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.
Catalyst: A base such as triethylamine is often employed to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions: N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The dichloroacetyl groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound yields diethyl-1,4-xylylenediamine and dichloroacetic acid.
科学研究应用
N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can disrupt cellular processes by altering the chemical environment within cells.
相似化合物的比较
N,N’-Bis(dichloroacetyl)-1,12-diaminododecane: Known for its inhibitory effects on microsomal drug metabolism and mitochondrial oxidative phosphorylation.
N,N’-Bis(4-chlorophenyl)thiourea: Used in synthetic chemistry and has applications in agriculture and health.
N,N’-Bis(dichloroacetyl)-1,8-octamethylenediamine: Studied for its effects on testes and fertility in male mice.
Uniqueness: N,N’-Bis(dichloroacetyl)-N,N’-diethyl-1,4-xylylenediamine is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a precursor for drug development highlight its significance in scientific research.
属性
CAS 编号 |
1477-20-9 |
|---|---|
分子式 |
C16H20Cl4N2O2 |
分子量 |
414.1 g/mol |
IUPAC 名称 |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Cl4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI 键 |
AEHLRHNHBHGHBT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
规范 SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Key on ui other cas no. |
1477-20-9 |
同义词 |
Win 13 099 Win 13099 Win-13099 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)












